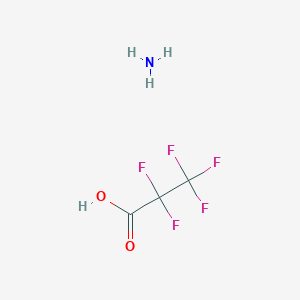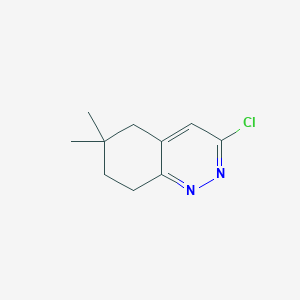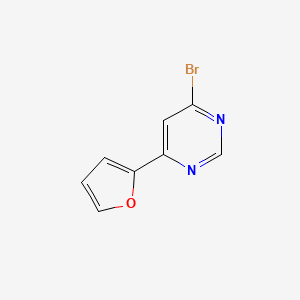![molecular formula C9H14F2N2O2 B14880193 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14880193.png)
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the spirocyclic structure through a cascade of Prins and pinacol rearrangement reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure and properties make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-Diazaspiro[4.5]decan-3-One Derivatives: These compounds have similar spirocyclic structures and are used in the development of anti-ulcer agents.
2,8-Diazaspiro[4.5]decan-1-One Derivatives: These compounds are potent inhibitors of receptor-interacting protein kinase 1 (RIPK1) and have applications in treating inflammatory diseases.
Uniqueness
9-(2,2-Difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C9H14F2N2O2 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
9-(2,2-difluoroethyl)-6-oxa-2,9-diazaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C9H14F2N2O2/c10-7(11)5-13-3-4-15-9(8(13)14)1-2-12-6-9/h7,12H,1-6H2 |
InChI Key |
IJKSDPYPOSJVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C(=O)N(CCO2)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


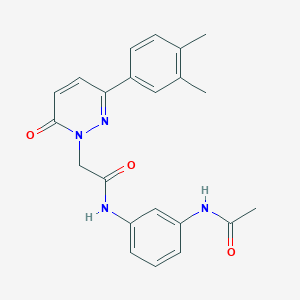

![10-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecan-9-one](/img/structure/B14880133.png)
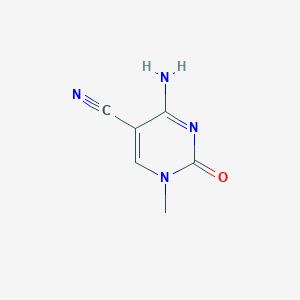

![3-[(furan-2-ylmethyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14880150.png)
![2,4-di-tert-Butyl-6-[(2-hydroxy-benzylidene)-amino]-phenol](/img/structure/B14880156.png)

![1-((1,4-Diazepan-1-yl)methyl)-3-methylimidazo[1,5-a]pyridine](/img/structure/B14880160.png)
![5-mercapto-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14880168.png)
![2-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880178.png)
